molecular formula C23H23ClN2O3S B3451879 N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 333320-53-9

N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3451879
CAS No.: 333320-53-9
M. Wt: 443.0 g/mol
InChI Key: CGKLEQDUNZAEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with dibenzyl, 3-chlorophenyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Glycinamide Backbone: Starting with glycine, the amide bond is formed using reagents like thionyl chloride or carbodiimides.

    Substitution Reactions: Introduction of the dibenzyl, 3-chlorophenyl, and methylsulfonyl groups through nucleophilic substitution reactions. Reagents such as benzyl chloride, 3-chlorobenzyl chloride, and methylsulfonyl chloride can be used.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: As a building block for more complex molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzylglycinamide: Lacks the 3-chlorophenyl and methylsulfonyl groups.

    N,N-dibenzyl-N~2~-(3-chlorophenyl)glycinamide: Lacks the methylsulfonyl group.

    N,N-dibenzyl-N~2~-(methylsulfonyl)glycinamide: Lacks the 3-chlorophenyl group.

Uniqueness

The presence of both 3-chlorophenyl and methylsulfonyl groups in N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide may confer unique chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N,N-dibenzyl-2-(3-chloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLEQDUNZAEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148821
Record name 2-[(3-Chlorophenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333320-53-9
Record name 2-[(3-Chlorophenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333320-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chlorophenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N,N-dibenzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.